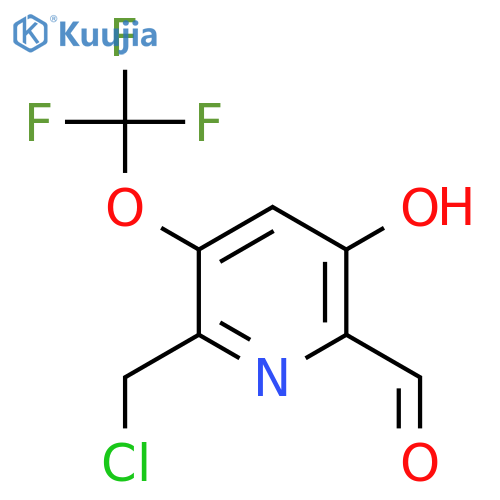Cas no 1806137-15-4 (2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)

1806137-15-4 structure
商品名:2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
CAS番号:1806137-15-4
MF:C8H5ClF3NO3
メガワット:255.578411817551
CID:4834319
2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
-
- インチ: 1S/C8H5ClF3NO3/c9-2-4-7(16-8(10,11)12)1-6(15)5(3-14)13-4/h1,3,15H,2H2
- InChIKey: UYJWTLGKURMUED-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=CC(=C(C=O)N=1)O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 251
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 59.4
2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029092927-1g |
2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde |
1806137-15-4 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 関連文献
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
1806137-15-4 (2-(Chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde) 関連製品
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
